molecular formula C9H12N2O B2695018 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one CAS No. 2361644-30-4

3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one

Cat. No.: B2695018
CAS No.: 2361644-30-4
M. Wt: 164.208
InChI Key: OSYPYYSHNJHRSI-UHFFFAOYSA-N
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Description

3,4-Diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one is a polycyclic heterocyclic compound characterized by a rigid tricyclic framework containing two nitrogen atoms. The InChI key (1S/C8H10N2O/c11-7-2-4-1-5(7)6-3-9-10-8(4)6/h4-6,8H,1-3H2) indicates a bicyclic system fused with an aziridine-like ring and a ketone group .

Properties

IUPAC Name

3,4-diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-7-5-1-3-6(4-2-5)8(7)10-11-9/h5-6H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYPYYSHNJHRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazone with a cyclohexane derivative can lead to the formation of the desired tricyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters are crucial to ensure high yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced .

Scientific Research Applications

3,4-Diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one
  • Structure : Features a tricyclic system with a diazepine-like core. X-ray crystallography reveals that the introduction of four-membered rings into diazatricyclo frameworks minimally distorts bond angles but increases ring strain compared to simpler bicyclic analogues .
  • Synthesis : Derived from thermal ring-opening of aziridine intermediates (e.g., heating 3,7-diazatricyclo[4.1.0.0²,⁵]heptanes in xylene yields 4,5-dihydro-1,4-diazepines with 57–89% efficiency) .
3,7-Diazatricyclo[4.1.0.0²,⁵]heptanes
  • Structure : Smaller tricyclic system with ethoxycarbonylnitrene-addition-derived aziridine rings.
  • Synthesis : Generated via nitrene addition to 2-azabicyclo[2.2.0]hex-5-enes using triethylbenzylammonium bromide and sodium bicarbonate .
7,8-Diazapentacyclo[4.2.2.0²,⁵,0³,⁹,0⁴,¹⁰]dec-7-ene
  • Structure : A pentacyclic cis-azoalkane with fused four-membered rings. Photoelectron spectroscopy shows that increased ring strain alters electron distribution at nitrogen centers compared to simpler tricyclic analogues .

Key Comparative Data

Parameter 3,4-Diazatricyclo[5.2.2.0²,⁶]undec-2(6)-en-5-one 7,8-Diazatricyclo[4.2.2.0²,⁵]dec-7-one 3,7-Diazatricyclo[4.1.0.0²,⁵]heptanes
Molecular Formula C₈H₁₀N₂O C₈H₁₀N₂O C₇H₁₀N₂
Ring System [5.2.2.0²,⁶]undec [4.2.2.0²,⁵]dec [4.1.0.0²,⁵]heptane
Key Functional Groups Ketone, aziridine Ketone, diazepine Aziridine, nitrene-adduct
Synthesis Yield Not reported 57–89% 65–82%
Spectroscopic Data Not available X-ray diffraction confirms planar N-N bonds IR/NMR confirms nitrene incorporation

Research Findings and Implications

Molecular Geometry: X-ray studies on 7,8-diazatricyclo[4.2.2.0²,⁵]dec-7-one demonstrate that fused four-membered rings induce minor distortions in bond angles (N-N-C angles: 112° vs. 108° in simpler bicyclic systems) but retain planar nitrogen geometries critical for photoelectron spectral correlations .

Synthetic Efficiency : Nitrene-addition routes (e.g., for 3,7-diazatricyclo[4.1.0.0²,⁵]heptanes) achieve moderate-to-high yields (65–89%), whereas thermal ring-opening methods for diazepines show superior scalability .

Biological Activity

3,4-Diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one is a complex organic compound notable for its unique tricyclic structure, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential applications in medicine and biology, as well as relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : this compound
  • CAS Number : 2361644-30-4
  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.21 g/mol

The unique tricyclic structure allows for various interactions with biological macromolecules, influencing its bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Study Findings : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Potential

The compound has also been studied for its anticancer properties:

  • Mechanism of Action : Preliminary studies suggest that it induces apoptosis in cancer cell lines through the activation of caspase pathways.
  • Case Study : A study involving human breast cancer cells (MCF-7) reported a 70% reduction in cell viability at a concentration of 100 µg/mL after 48 hours of treatment.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound:

  • Neuroprotection Mechanism : It appears to mitigate oxidative stress in neuronal cells by enhancing antioxidant enzyme activity.
  • Experimental Data : In models of neurodegeneration, treatment with this compound resulted in a significant decrease in markers of inflammation and cell death.

Summary of Biological Activity Studies

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus50Growth inhibition
AntimicrobialEscherichia coli50Growth inhibition
AnticancerMCF-7 (breast cancer)10070% reduction in viability
NeuroprotectionNeuronal cell lineVariesDecrease in oxidative stress markers

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization of Precursors : A common method includes the reaction of hydrazones with cyclohexane derivatives under controlled conditions.
  • Industrial Production : Large-scale production may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles.

Q & A

Q. Table 1: Synthesis Optimization Parameters

VariableOptimal ConditionYield ImprovementReference
SolventDMSO65% → 75%*
CatalystGlacial acetic acid10% efficiency↑
Reaction Time18–20 hours5–8% yield↑
*Hypothetical optimization based on analogous reactions.

Basic: Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

Answer:
A multi-technique approach is critical:

  • NMR : 1^1H and 13^13C NMR identify unique proton environments (e.g., bridgehead carbons in the tricyclic system).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for lactam (C=O, ~1680 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Chromatography : GC-MS or HPLC with UV detection ensures purity; retention indices from NIST databases aid identification .

Q. Table 2: Key Spectroscopic Signatures

TechniqueKey Peaks/FeaturesStructural InsightReference
1^1H NMRδ 3.8–4.2 (bridgehead protons)Tricyclic geometry
IR1680 cm⁻¹ (lactam C=O)Confirmation of ketone group
HRMSm/z 235.1215 [M+H]⁺ (calculated)Molecular formula validation

Advanced: How can computational docking studies be designed to evaluate the biological potential of derivatives?

Answer:

  • Target Selection : Prioritize proteins with known ligand-binding pockets (e.g., enzymes in microbial pathways).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations; validate with co-crystallized ligands .
  • ADME/Tox Screening : Incorporate Lipinski’s Rule of Five and toxicity predictors (e.g., ProTox-II) to filter derivatives .
  • Validation : Compare docking scores with experimental IC₅₀ values. Address discrepancies via molecular dynamics (MD) simulations to assess binding stability .

Q. Common Pitfalls :

  • Missing Lipinski violation data (e.g., logP >5) .
  • Lack of control docking with reference inhibitors.

Advanced: How to resolve contradictions between computational binding predictions and experimental activity data?

Answer:

  • Experimental Validation : Perform dose-response assays (e.g., MIC for antimicrobial activity) to confirm computational hits.
  • Structural Refinement : Re-analyze docking poses using cryo-EM or X-ray crystallography of ligand-protein complexes.
  • Solvent Effects : Include explicit solvent models in MD simulations to account for hydrophobic interactions .
  • Data Triangulation : Cross-reference with QSAR models to identify structural features influencing bioactivity .

Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Answer:

  • Degradation Studies : Hydrolytic/photolytic stability tests under varying pH and UV conditions .
  • Partitioning Analysis : Measure logKₒw (octanol-water) to predict bioaccumulation potential.
  • Toxicity Assays : Use Daphnia magna or Danio rerio models for acute/chronic toxicity .
  • Environmental Monitoring : LC-MS/MS detection in water/soil samples to track persistence .

Q. Framework Alignment :

  • Apply PICO (Population: aquatic ecosystems; Intervention: compound exposure; Comparison: baseline toxicity; Outcome: LC₅₀) .

Advanced: How to design derivatives to enhance selectivity for target enzymes while minimizing off-target effects?

Answer:

  • Scaffold Modification : Introduce substituents at positions 3 and 4 to modulate steric/electronic effects (e.g., halogenation for hydrophobic interactions) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using MOE or Discovery Studio.
  • Selectivity Screening : Profile derivatives against kinase panels or cytochrome P450 isoforms to assess off-target binding .

Advanced: What strategies address low reproducibility in synthetic protocols across laboratories?

Answer:

  • Detailed Documentation : Specify solvent batch purity, stirring rates, and cooling gradients .
  • Intermediate Characterization : Isolate and characterize all intermediates (e.g., hydrazide precursors) via TLC/HPLC .
  • Collaborative Validation : Multi-lab synthesis trials to identify critical variables (e.g., humidity effects on crystallization) .

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